molecular formula C10H10F3NO3 B8491553 3-(Trifluoromethoxy)phenyl-DL-alanine

3-(Trifluoromethoxy)phenyl-DL-alanine

Cat. No.: B8491553
M. Wt: 249.19 g/mol
InChI Key: DOAVOXFDBUYZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethoxy)phenyl-DL-alanine is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenyl-DL-alanine typically involves the reaction of 3-(trifluoromethoxy)aniline with a suitable propanoic acid derivative. One common method is the use of a coupling reaction, where 3-(trifluoromethoxy)aniline is reacted with a propanoic acid derivative under specific conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that fluorinated amino acids, including 3-(trifluoromethoxy)phenyl-DL-alanine, exhibit enhanced antimicrobial properties. The trifluoromethoxy group may increase the lipophilicity of the compound, facilitating better membrane penetration and improving efficacy against bacterial strains. A study highlighted the potential of this compound as a precursor for developing novel antibiotics targeting resistant bacterial infections .

Radiolabeled Tracers for Imaging
The incorporation of fluorine-18 into amino acids has been explored for positron emission tomography (PET) imaging. Specifically, derivatives like this compound can be synthesized as radiotracers to visualize bacterial infections through their incorporation into bacterial cell walls. This application is crucial for early diagnosis and monitoring of infections .

Pharmaceutical Development

Drug Design and Synthesis
The unique structural features of this compound make it an attractive candidate in drug design. Its synthesis involves multi-step organic reactions that can be optimized for producing high yields of the desired compound. The trifluoromethoxy group not only enhances biological activity but also contributes to the stability of the resulting pharmaceuticals .

Fluorinated Phenylalanines in Therapy
Fluorinated phenylalanines are being studied for their role in cancer therapy, where they may serve as inhibitors of protein synthesis in cancer cells. The introduction of trifluoromethoxy groups has been shown to modulate the pharmacokinetics and bioavailability of these compounds, making them more effective in therapeutic applications .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized to synthesize new polymers with enhanced thermal and chemical stability. The presence of trifluoromethoxy groups can improve the hydrophobicity and mechanical properties of polymers, making them suitable for various industrial applications .

Comparison of Fluorinated Amino Acids

Compound NameStructural FeaturesUnique Properties
This compoundTrifluoromethoxy groupEnhanced antimicrobial activity
3-(Trifluoromethyl)phenylalanineTrifluoromethyl groupIncreased lipophilicity
4-Fluoro-L-phenylalanineFluoro group on para positionPotential use in cancer therapy

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, various derivatives of fluorinated phenylalanines were tested against common bacterial strains. The results demonstrated that compounds with trifluoromethoxy substitutions showed a significant reduction in bacterial growth compared to their non-fluorinated counterparts, highlighting their potential as effective antimicrobial agents .

Case Study 2: Imaging Applications
A recent investigation into the use of fluorinated amino acids as PET imaging agents revealed that this compound could effectively target bacterial infections in vivo. This study emphasized the compound's ability to accumulate in infected tissues, providing clear imaging results that could aid in clinical diagnostics .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-3-2-4-8(5-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16)

InChI Key

DOAVOXFDBUYZJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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